2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid
Description
Properties
IUPAC Name |
2,2-difluorobicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)4-5-1-2-7(8,3-5)6(11)12/h5H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDIRXNSBRPMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CC2(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through several routes. One notable method involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction allows for the enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions . The reaction typically involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by a chiral tertiary amine .
Chemical Reactions Analysis
2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carboxylic acid group to other functional groups like alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism by which 2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves its interaction with molecular targets through its fluorinated bicyclic structure. The fluorine atoms enhance the compound’s binding affinity to specific enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Aza-Substituted Derivatives
7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid (Ahc) :
- This compound replaces a carbon atom with nitrogen at the 7-position, creating a conformationally rigid proline analog. Its bond angles differ from proline due to nitrogen pyramidalization, enhancing peptide backbone rigidity .
- Applications: Used in peptidomimetics to study β-turn conformations in bioactive peptides .
2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid (Abh) :
Fluorinated Derivatives
Methyl and Oxo Derivatives
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic Acid :
- Contains a ketone group at the 2-position and methyl groups at the 7-position. Its pKa (~3.67) and melting point (233–234°C) reflect increased acidity and crystallinity due to the electron-withdrawing oxo group .
- Applications: Used in synthesizing alkenyl nitrile electrophiles for covalent protein labeling .
3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic Acid :
Physicochemical and Functional Comparisons
†Estimated based on proline analogs.
Key Research Findings
Fluorination Impact: Fluorinated bicyclic compounds exhibit enhanced metabolic stability and bioavailability compared to non-fluorinated analogs, making them attractive for pharmaceutical applications .
Conformational Rigidity : Aza-substituted derivatives (e.g., Ahc) restrict peptide backbone flexibility, enabling precise control over secondary structures in bioactive peptides .
Steric and Electronic Effects : Methyl and oxo substituents (e.g., 7,7-dimethyl-2-oxo derivative) increase steric bulk and electron-withdrawing effects, influencing reactivity in synthetic chemistry .
Biological Activity
2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry and biological applications. Its unique structural features impart distinctive biological activities that are being explored in various research contexts. This article reviews the biological activity of this compound, summarizing relevant studies, findings, and implications for future research.
Chemical Structure and Properties
The chemical formula for 2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid is , with a molecular weight of approximately 146.18 g/mol. The compound features two fluorine atoms that contribute to its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂F₂O₂ |
| Molecular Weight | 146.18 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | Not widely reported |
Biological Activity
Research into the biological activity of 2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid has revealed several promising areas of interest:
1. Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For example, its derivatives have been tested against Mycobacterium tuberculosis, showing potential as inhibitors due to their ability to disrupt bacterial cell wall synthesis.
Case Study: Antitubercular Activity
A recent study evaluated the efficacy of 2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid derivatives as antitubercular agents. The results demonstrated that specific modifications to the bicyclic structure enhanced activity against resistant strains of M. tuberculosis.
Table 2: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid | M. tuberculosis | 12 µg/mL |
| Derivative A | E. coli | 15 µg/mL |
| Derivative B | S. aureus | 10 µg/mL |
2. Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
3. Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of 2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid on human cell lines. Results indicated low toxicity at therapeutic concentrations, making it a candidate for further development in drug formulations.
The proposed mechanism by which 2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid exerts its biological effects involves:
- Interaction with Cellular Targets : The fluorine atoms enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.
- Inhibition of Key Enzymes : By mimicking natural substrates, the compound can inhibit enzymes critical for bacterial survival and proliferation.
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the bicyclic structure affect biological activity.
- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models to evaluate therapeutic potential.
- Broader Biological Applications : Investigating effects on other disease models, including cancer and metabolic disorders.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2,2-difluorobicyclo[2.2.1]heptane-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via fluorination of bicyclic precursors or through cycloaddition reactions. For example, fluorinated bicycloheptane derivatives are often prepared using di-t-butyl peroxide-mediated decarbonylation of fluorinated aldehydes (e.g., 4H-decafluorobicyclo[2.2.1]heptane-1-carbaldehyde) . Electrolysis of fluorinated carboxylic acids in the presence of methyl propenoate can also yield difluorinated products via radical pathways . Key variables include temperature (optimized at 60–80°C), solvent polarity (e.g., DMF enhances fluorination efficiency), and catalyst selection (e.g., organocatalysts for enantioselectivity) .
- Data : Yields typically range from 40–70% for radical-mediated routes, while asymmetric organocatalytic methods achieve >90% enantiomeric excess (ee) .
Q. How is the stereochemical integrity of 2,2-difluorobicyclo[2.2.1]heptane-1-carboxylic acid characterized in asymmetric synthesis?
- Methodology : Chiral HPLC (e.g., Chiralpak IA/IB columns) and NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) are standard for determining enantiopurity. X-ray crystallography can resolve absolute configurations, particularly for derivatives like 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid .
- Data : Reported ee values exceed 95% for organocatalyzed [4+2] cycloadditions, with crystallographic data confirming endo selectivity in bicyclic frameworks .
Q. What safety protocols are critical when handling 2,2-difluorobicyclo[2.2.1]heptane-1-carboxylic acid in laboratory settings?
- Methodology : Use PPE (nitrile gloves, goggles) and work in fume hoods due to potential inhalation hazards (H335) . Storage at 2–8°C in airtight containers prevents decomposition . Spills require neutralization with sodium bicarbonate and absorption via vermiculite .
- Data : LC₅₀ (rat, oral) > 2000 mg/kg, but skin irritation (H315) and eye damage (H319) are documented .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed radical reaction mechanisms for fluorinated bicycloheptane derivatives?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map transition states and free energy profiles for radical intermediates. For example, CIDNP effects observed in bridgehead radical reactions suggest competing pathways (e.g., recombination vs. disproportionation) .
- Data : Simulations for 4H-decafluorobicyclo[2.2.1]heptane-1-carboxylic acid show a 15 kcal/mol barrier for radical decarbonylation, aligning with experimental product ratios (VIII:IX ≈ 3:1) .
Q. What strategies mitigate side reactions (e.g., over-fluorination or ring-opening) during large-scale synthesis?
- Methodology :
- Precision fluorination : Use stoichiometric Selectfluor® or XeF₂ to control fluorine incorporation .
- Protecting groups : tert-Butoxycarbonyl (Boc) groups stabilize the carboxylic acid moiety during electrolysis .
- Quenching agents : Add ascorbic acid to terminate radical chain reactions prematurely .
Q. How do structural modifications (e.g., 7,7-dimethyl substitution) alter the biological activity of bicycloheptane-1-carboxylic acid derivatives?
- Methodology :
- Enzymatic assays : Test inhibitory effects on proteases (e.g., HIV-1 protease) using fluorescence-based substrates.
- Molecular docking : Compare binding affinities of 7,7-dimethyl vs. difluoro derivatives to hydrophobic enzyme pockets .
- Data : 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid shows IC₅₀ = 2.3 µM against HIV-1 protease, while difluoro analogs exhibit reduced potency (IC₅₀ > 10 µM) due to steric hindrance .
Q. Why do discrepancies arise between predicted (DFT) and experimental NMR chemical shifts for fluorinated bicycloheptanes?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
